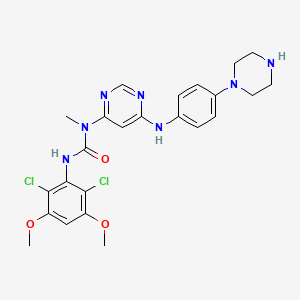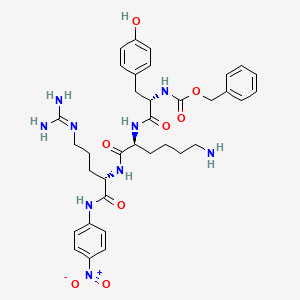
Z-Tyr-Lys-Arg-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Tyr-Lys-Arg-pNA: is a chromogenic substrate used primarily in biochemical assays to detect the activity of specific proteases, such as subtilisin-type and yapsin-like proteases . The compound’s full name is Nα-benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide . It is widely utilized in research due to its ability to produce a color change upon enzymatic cleavage, making it a valuable tool for studying protease activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Lys-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Z-Tyr-Lys-Arg-pNA primarily undergoes enzymatic cleavage reactions. The peptide bond between arginine and p-nitroaniline is cleaved by specific proteases, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions:
Proteases: Subtilisin-type and yapsin-like proteases.
Buffers: Typically, reactions are carried out in buffered solutions at physiological pH (around 7.4).
Major Products: The major product of the enzymatic reaction is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm.
Applications De Recherche Scientifique
Chemistry: Z-Tyr-Lys-Arg-pNA is used to study the kinetics and specificity of proteases. It helps in understanding enzyme-substrate interactions and the catalytic mechanisms of proteases.
Biology: In biological research, this compound is employed to monitor protease activity in various biological samples, including cell lysates and tissue extracts. It is also used in the development of protease inhibitors.
Medicine: The compound is used in diagnostic assays to detect protease activity associated with certain diseases. For example, elevated protease activity can be indicative of cancer or inflammatory conditions.
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential protease inhibitors, which can lead to the development of new therapeutic agents.
Mécanisme D'action
Z-Tyr-Lys-Arg-pNA functions as a substrate for specific proteases. When the protease cleaves the peptide bond between arginine and p-nitroaniline, p-nitroaniline is released. This release results in a color change that can be measured spectrophotometrically. The mechanism involves the recognition of the peptide sequence by the protease, followed by catalysis of the cleavage reaction.
Comparaison Avec Des Composés Similaires
Z-Arg-Arg-pNA: Another chromogenic substrate used to detect protease activity.
Z-Phe-Arg-7-amido-4-methylcoumarin: A fluorogenic substrate used in similar assays.
Boc-Arg (di-Z)-OH: A protected amino acid derivative used in peptide synthesis.
Uniqueness: Z-Tyr-Lys-Arg-pNA is unique due to its specific peptide sequence, which makes it a suitable substrate for subtilisin-type and yapsin-like proteases. Its chromogenic nature allows for easy detection and quantification of protease activity, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C35H45N9O8 |
|---|---|
Poids moléculaire |
719.8 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C35H45N9O8/c36-19-5-4-9-28(32(47)41-29(10-6-20-39-34(37)38)31(46)40-25-13-15-26(16-14-25)44(50)51)42-33(48)30(21-23-11-17-27(45)18-12-23)43-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,45H,4-6,9-10,19-22,36H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,37,38,39)/t28-,29-,30-/m0/s1 |
Clé InChI |
WHVWZZIWJGNSBH-DTXPUJKBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


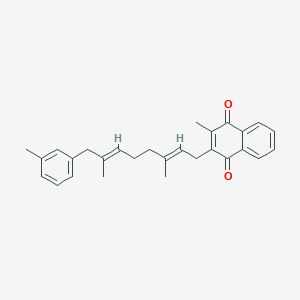
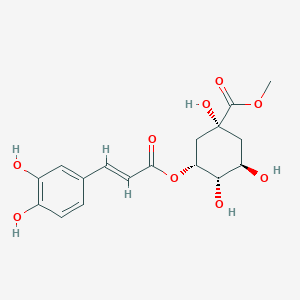
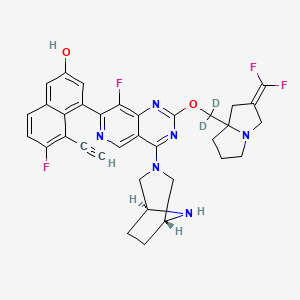
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)

![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
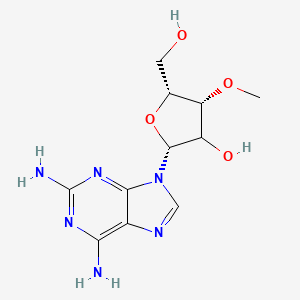
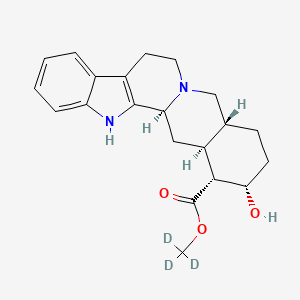
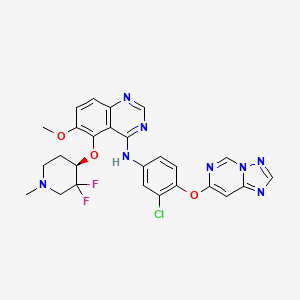
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)

